Chartreusin

Catalog No.
S523400
CAS No.
6377-18-0
M.F
C32H32O14
M. Wt
640.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chartreusin

CAS Number

6377-18-0

Product Name

Chartreusin

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

Molecular Formula

C32H32O14

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1

InChI Key

PONPPNYZKHNPKZ-RYBWXQSLSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O

solubility

Soluble in DMSO

Synonyms

Chartreusin; NSC 5159; NSC-5159; NSC5159;

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O

The exact mass of the compound Chartreusin is 640.1792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5159. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of benzochromenone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antiviral effects

    Studies have explored chartreusin's potential to inhibit the replication of some viruses. For instance, research has shown in vitro activity against Japanese encephalitis virus in mice [].

  • Anticancer properties

    Scientific interest surrounds chartreusin's potential to target cancer cells. Studies have investigated its ability to induce cell death in various cancer cell lines [].

Chartreusin is an aromatic polyketide glycoside derived from the bacterium Streptomyces chartreusis. It is characterized by its unique structure, which includes fucose and digitalose sugars along with a bislactone moiety. This compound has garnered attention due to its potent antitumor properties and its complex biosynthetic pathway, which involves multiple enzymatic reactions that transform simpler precursors into the final product .

Chartreusin exhibits its antibiotic activity by likely binding directly to bacterial DNA, thereby inhibiting its replication []. This mechanism is similar to other anthracycline antibiotics.

In cancer cells, chartreusin has shown antitumor activity, particularly against melanomas and leukemia in mice models []. However, the exact mechanism of action in cancer remains unclear. Some studies suggest it might involve DNA damage and cell cycle arrest []. Further research is needed to fully understand its anticancer properties.

Data on the specific toxicity of chartreusin is limited. However, its structural similarity to other anthracycline antibiotics suggests potential side effects like cardiotoxicity and bone marrow suppression [].

  • Decarboxylation: The process begins with the decarboxylation of acyl carrier protein-bound malonate, yielding acetyl-acyl carrier protein. This reaction is catalyzed by specific enzymes that facilitate the transformation of simple building blocks into more complex structures .
  • Oxidative Rearrangement: A critical step in chartreusin biosynthesis is the oxidative rearrangement that converts tetracyclic intermediates into the pentacyclic structure characteristic of chartreusin. This rearrangement is mediated by NADPH-dependent ketoreductases, which play a crucial role in modifying the molecular framework of the compound .

Chartreusin exhibits significant biological activity, particularly as an antitumor agent. Its mechanism of action involves interference with DNA synthesis and function, making it effective against various cancer cell lines. Studies have shown that chartreusin can induce apoptosis in tumor cells, highlighting its potential as a therapeutic agent in oncology .

The synthesis of chartreusin can be approached through both natural extraction and synthetic methodologies:

  • Natural Extraction: Chartreusin is typically extracted from Streptomyces chartreusis, where it is produced as a secondary metabolite. Isolation techniques involve fermentation followed by purification processes such as chromatography.
  • Chemical Synthesis: Recent advancements have allowed for synthetic remodeling of the chartreusin pathway, enabling researchers to create derivatives with modified biological activities. This approach combines chemical synthesis with biosynthetic techniques to generate a library of chartreusin analogs .

Chartreusin has several applications, primarily in the field of medicine:

  • Antitumor Therapy: Due to its ability to inhibit tumor growth, chartreusin is being explored as a potential chemotherapeutic agent.
  • Research Tool: Its unique structure and mechanism of action make it valuable for studying cellular processes related to cancer biology and drug resistance.

Studies on the interactions of chartreusin with various biological targets have revealed insights into its pharmacodynamics. These investigations often focus on how chartreusin interacts with DNA and other cellular components, influencing pathways related to cell proliferation and apoptosis. Understanding these interactions can help optimize its therapeutic use and reduce potential side effects .

Chartreusin shares structural and functional similarities with several other polyketides. Below are some comparable compounds:

Compound NameSourceBiological ActivityUnique Features
DoxorubicinStreptomyces peucetiusAntitumorAnthracycline structure
Actinomycin DStreptomyces chrysomallusAntitumorIntercalates DNA
RifamycinAmycolatopsis rifamycinicaAntibacterialInhibits bacterial RNA polymerase
StreptomycinStreptomyces griseusAntibacterialAminoglycoside antibiotic

Uniqueness of Chartreusin: Chartreusin's distinct bislactone structure sets it apart from these similar compounds, contributing to its specific mode of action against cancer cells while also exhibiting antibacterial properties.

Chartreusin is a complex glycosidic natural product with the molecular formula C32H32O14 [1] [2] [3] [4]. The compound has a molecular weight of 640.59 grams per mole [1] [3] [4], making it a relatively large molecule within the class of polyketide glycosides. The percent composition consists of 60.00% carbon, 5.04% hydrogen, and 34.97% oxygen [4], reflecting the highly oxygenated nature of this compound. The high oxygen content is characteristic of polyketide natural products and contributes to the molecule's polarity and biological activity.

Structural Elucidation and Characterization

Chartreusin belongs to a class of aromatic polycyclic polyketide glycosides and was originally isolated from the bacterium Streptomyces chartreusis [5] [6]. The structural elucidation of chartreusin has revealed a complex architecture consisting of a pentacyclic aromatic aglycone known as chartarin, which is glycosylated with a disaccharide moiety [5] [7] [8]. The complete structural characterization was accomplished through multiple analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography [7] [9] [10].

The biosynthetic origin of chartreusin involves the formation of the chartarin aglycone from a polyketide precursor through an oxidative rearrangement of an anthracyclic intermediate [6] [11]. Carbon-13 nuclear magnetic resonance studies using isotopically labeled acetate have demonstrated that the nineteen-carbon aglycone component is derived entirely from acetate units, with sixteen carbon atoms incorporated as intact carbon-carbon pairs from acetate [11] [12].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has been instrumental in the structural characterization of chartreusin [13] [14]. The compound has been extensively analyzed using both one-dimensional and two-dimensional NMR techniques, including proton NMR, carbon-13 NMR, and two-dimensional correlation spectroscopy [14]. High-resolution carbon-13 NMR spectroscopy has provided detailed assignments for all carbon atoms in the molecule, with chemical shifts ranging from 3.9 ppm for methoxy carbons to 164.7 ppm for carbonyl carbons [14].

The NMR analysis reveals characteristic signals for the aromatic carbons of the chartarin aglycone, with chemical shifts between 96.6 and 164.7 ppm [14]. The anomeric carbons of the sugar moieties appear at 98.6 and 101.6 ppm, consistent with their glycosidic nature [14]. The methyl groups attached to the sugar residues show chemical shifts at 16.4 and 22.3 ppm, while the methoxy group appears at 3.9 ppm [14].

Biosynthetic studies using carbon-13 labeled acetate have provided crucial insights into the biosynthetic pathway through NMR analysis [15] [11] [12]. The incorporation patterns observed in the carbon-13 NMR spectrum of isotopically enriched chartreusin revealed that the aglycone is derived from a single twenty-two-carbon polyketide chain through cyclization and subsequent ring cleavage [11] [12].

Mass Spectrometry

Mass spectrometry has played a crucial role in the molecular weight determination and structural characterization of chartreusin [16] [17]. The molecular ion peak appears at m/z 640, confirming the molecular weight of the compound [1] [2]. Mass spectrometric fragmentation patterns provide valuable information about the structural components of chartreusin, including the loss of sugar moieties and fragmentation of the aglycone portion [16] [17].

The fragmentation behavior in mass spectrometry reveals characteristic losses corresponding to the sugar components, which aids in determining the nature and connectivity of the glycosidic linkages [16] [17]. The technique has been particularly useful in distinguishing chartreusin from its structural analogs and in monitoring synthetic intermediates during total synthesis efforts [8] [18].

X-ray Crystallography

X-ray crystallography has provided definitive structural information for chartreusin derivatives [19] [10] [20]. The crystal structure of chartreusin derivative A132 (benzylidene chartreusin) has been determined, revealing important conformational details about the molecule [20]. The crystallographic analysis showed that the space group is C2 with unit cell dimensions a=18.482(4), b=8.749(3), c=43.906(2) Å, and β=94.87(2)° [20].

The crystal structure analysis has demonstrated that chartreusin derivatives adopt conformations that are favorable for binding with DNA in the minor groove [20]. More recently, the first crystal structure of a chartreusin derivative that is not modified in the glycoside residue has been obtained for 1-bromochartreusin, providing valuable information for molecular modeling studies [10]. This crystallographic data has been instrumental in understanding the three-dimensional arrangement of the molecule and its potential interactions with biological targets [10] [20].

Physical Properties

Solubility Characteristics

Chartreusin exhibits limited aqueous solubility, with a water solubility of approximately 15 mg/L at 25°C [3]. The compound is practically insoluble in water under physiological conditions [7], which has presented challenges for its development as a therapeutic agent [21]. However, chartreusin demonstrates good solubility in organic solvents, being soluble in acetone and slightly soluble in methanol [2] [3] [22].

The solubility of chartreusin in dimethyl sulfoxide is reported to be 10 mg/mL [22], making this an appropriate solvent for biological assays and chemical manipulations. The poor aqueous solubility has led to investigations of solubility enhancement strategies, including the use of hydroxybenzoate hydrotropy [21]. Studies have shown that the apparent aqueous solubility of chartreusin can be dramatically increased at neutral pH in the presence of hydroxybenzoates through electrostatic and hydrophobic interactions [21].

Stability Parameters

Chartreusin exhibits reasonable stability under ambient conditions, remaining stable at room temperature for several hours [5]. The compound has a melting point of 184-186°C [3] [7], indicating good thermal stability. For long-term storage, chartreusin should be maintained at 2-8°C to ensure optimal stability [3] [22].

The compound is described as hygroscopic [3], meaning it readily absorbs moisture from the atmosphere, which necessitates careful storage conditions to prevent degradation. The predicted pKa value of chartreusin is approximately 6±0.20 [3], suggesting that the compound behaves as a weak acid under physiological conditions. This property influences its ionization state and potential interactions with biological targets at different pH values.

Structural Components

Chartarin Aglycone Structure

The chartarin aglycone represents the core structural unit of chartreusin and consists of a complex pentacyclic aromatic system [5] [7] [23]. This aglycone is characterized by a unique bis-lactone structure that forms through an oxidative rearrangement during biosynthesis [6] [24]. The chartarin structure contains multiple aromatic rings fused together, creating a rigid, planar chromophore that is responsible for the compound's characteristic yellow-green color [5] [7].

The biosynthesis of the chartarin aglycone involves the cyclization of a linear polyketide precursor followed by oxidative rearrangement and ring cleavage [6] [24]. This process results in the formation of the distinctive benzochromene lactone framework that defines the chartarin structure [6] [23]. The total synthesis of chartarin has been accomplished through multiple synthetic approaches, including convergent strategies that utilize Hauser-Kraus annulation reactions [23] [25].

Sugar Moieties (Fucose and Digitalose)

Chartreusin contains two deoxysugars attached to the chartarin aglycone: D-fucose and D-digitalose [5] [26]. D-digitalose is specifically 3-O-methyl-D-fucose, representing a methylated derivative of fucose [7] [26]. These rare sugar components are biosynthetically derived from glucose-6-phosphate through a series of enzymatic transformations involving epimerization, reduction, and methylation reactions [26].

The biosynthesis of these deoxysugars involves the formation of nucleotide diphosphate sugar precursors, specifically thymidine diphosphate-D-fucose and thymidine diphosphate-D-digitalose [26]. The methylation of fucose to form digitalose occurs after glycosidic coupling through the action of the methyltransferase enzyme ChaM [26]. The presence of these unusual sugar components contributes significantly to the biological activity and specificity of chartreusin [8] [27].

Glycosidic Linkages

The sugar chain in chartreusin consists of a disaccharide moiety connected to the chartarin aglycone through specific glycosidic linkages [8]. The configuration is β-D-fucopyranosyl-(1→2)-α-D-digitalopyranose, with the disaccharide attached to the C-10 hydroxyl group of the chartarin aglycone [7] [8]. These glycosidic linkages are all 1,2-cis configurations, which are particularly challenging to construct synthetically due to their stereochemical complexity [8].

The glycosidic bonds are formed through the action of glycosyltransferases during biosynthesis, with ChaGT1 catalyzing the attachment of fucose to chartarin and ChaGT2 responsible for adding the second sugar unit [24]. The stereochemistry and connectivity of these linkages have been confirmed through extensive NMR analysis and chemical synthesis studies [8] [14]. The specific nature of these glycosidic linkages is crucial for the biological activity of chartreusin, as modifications to the sugar chain significantly affect the compound's potency and selectivity [8] [27].

Structure-Activity Relationships

Structure-activity relationship studies of chartreusin have revealed important insights into the molecular features responsible for its biological activity [27] [28] [29]. The modular nature of chartreusin, consisting of the chartarin aglycone and the disaccharide moiety, allows for systematic investigation of how each component contributes to the overall activity [27] [30].

The chartarin aglycone serves as the primary DNA-intercalating chromophore, with its planar aromatic structure facilitating insertion between DNA base pairs [27] [31]. The intercalation capability is essential for the compound's mechanism of action, as it leads to DNA unwinding and inhibition of topoisomerase enzymes [27]. Modifications to the aglycone structure, such as halogenation, can alter the binding affinity and specificity without completely abolishing activity [10].

The disaccharide moiety plays a crucial role in determining the sequence selectivity and binding affinity of chartreusin for DNA [27] [31] [30]. Structure-activity studies have demonstrated that the sugar chain interacts with the minor groove of DNA, providing additional binding contacts that enhance the overall affinity [20] [31]. The specific configuration and substitution pattern of the sugar residues influence the compound's preference for particular DNA sequences, with chartreusin showing a preference for CpG-rich regions [27] [31].

Recent synthetic studies have revealed that different sugar chain compositions lead to distinct cellular mechanisms of action [8] [28]. RNA sequencing analysis of chartreusin-treated cells compared to its analogs elsamicins A and B has shown that although these compounds share the same aglycone, they activate different cellular pathways due to their distinct sugar chains [8] [28]. This finding emphasizes the critical importance of the sugar moieties in determining the biological profile of chartreusin derivatives [28].

Related Compounds and Structural Analogs

Elsamitrucin

Elsamitrucin, also known as elsamicin A, is the most closely related structural analog of chartreusin [5] [27] [18]. Both compounds share the same chartarin aglycone but differ in their sugar moieties, which accounts for their distinct biological profiles [5] [27]. Elsamitrucin has the molecular formula C34H35NO14 and a molecular weight of 681.64 g/mol, making it slightly larger than chartreusin [27].

The key structural difference between chartreusin and elsamitrucin lies in the second sugar unit: while chartreusin contains D-digitalose (3-O-methyl-D-fucose), elsamitrucin contains 2-amino-2-deoxy-D-digitalose [27] [18]. This amino sugar substitution significantly enhances the biological activity of elsamitrucin compared to chartreusin, particularly in terms of topoisomerase II inhibition [27] [18].

Elsamitrucin demonstrates superior antitumor activity compared to chartreusin and is considered the most potent inhibitor of topoisomerase II reported among this class of compounds [27]. The compound shows enhanced DNA binding affinity and produces larger footprints in DNA protection assays compared to chartreusin [31]. Despite their structural similarity, elsamitrucin and chartreusin exhibit different concentration-dependent binding patterns, with elsamitrucin showing more pronounced concentration dependence [31].

Other Chartarin-based Compounds

The chartarin-based family of natural products includes several other structurally related compounds beyond chartreusin and elsamitrucin [8] [18] [28]. D329C represents another member of this family, characterized by a trisaccharide chain attached to the chartarin aglycone [8] [28]. This compound contains an additional sugar unit compared to chartreusin, making it the most structurally complex member of the family characterized to date [8].

Elsamicin B is another related compound that differs from elsamicin A in the terminal sugar residue [8] [28]. The elsamicin series demonstrates how subtle changes in sugar chain composition can lead to significantly different biological activities and cellular mechanisms of action [28]. Chemical synthesis studies have enabled the preparation of these compounds and facilitated detailed structure-activity relationship investigations [8] [18].

Type II polyketide synthases represent a distinct class of multienzyme systems that operate through iterative condensation mechanisms to construct aromatic polyketide scaffolds. Unlike their type I counterparts, type II polyketide synthases consist of discrete, dissociated enzymes that function iteratively to elongate, cyclize, and modify polyketide chains [3]. The chartreusin biosynthetic pathway exemplifies the sophisticated orchestration of these enzymatic processes, beginning with the assembly of a linear poly-β-ketone chain from acetyl-coenzyme A and malonyl-coenzyme A precursors [1].

The minimal polyketide synthase core comprises three essential components: ketosynthase alpha and beta subunits (ChaA and ChaB) responsible for decarboxylative condensation reactions, and an acyl carrier protein (ChaC) that serves as the covalent attachment point for growing polyketide intermediates [1] [4]. These enzymes catalyze the stepwise addition of two-carbon units derived from malonyl-coenzyme A to generate a decaketide chain, which serves as the foundation for subsequent cyclization and modification reactions [5] [6].

The polyketide synthase machinery in chartreusin biosynthesis demonstrates remarkable similarities to other anthracycline-producing systems, particularly those involved in tetracenomycin and aklavinone biosynthesis. However, the chartreusin pathway diverges significantly in its post-polyketide synthase tailoring steps, which involve unprecedented skeletal rearrangements that transform a conventional tetracyclic anthracycline intermediate into the unique pentacyclic chartarin core [1] [7].

Genetic Analysis of Biosynthetic Gene Cluster

Polyketide Synthase Gene Organization

The chartreusin biosynthetic gene cluster spans approximately 37 kilobases and contains 35 open reading frames, including 27 structural genes and 8 regulatory and resistance genes [1] [4]. The cluster organization follows a typical pattern observed in type II polyketide synthase systems, with the minimal polyketide synthase genes positioned centrally and flanked by genes encoding accessory functions and tailoring enzymes.

The minimal polyketide synthase genes chaA, chaB, and chaC encode proteins with high sequence similarity to their counterparts in other anthracycline biosynthetic pathways. ChaA and ChaB show 69% and 73% identity to the corresponding ketosynthase subunits from tetracenomycin biosynthesis, respectively, while ChaC exhibits 59% identity to the tetracenomycin acyl carrier protein [1]. This conservation underscores the fundamental importance of these enzymatic components in polyketide chain assembly.

Additional polyketide synthase-associated genes include multiple ketoreductases (chaD, chaE, chaL), aromatase/cyclase enzymes (chaF, chaG), and ester cyclases (chaJ, chaK). The presence of two distinct ketoreductases (ChaD and ChaE) is particularly noteworthy, as subsequent biochemical analysis revealed that ChaE possesses unique skeletal rearrangement capabilities beyond conventional ketoreduction [7] [2].

GeneProtein FunctionSize (amino acids)Closest HomologIdentity (%)
chaAKetosynthase alpha subunit406TcmK (tetracenomycin)69
chaBKetosynthase beta subunit427TcmL (tetracenomycin)73
chaCAcyl carrier protein82TcmM (tetracenomycin)59
chaDKetoreductase278AknU (aklavinone)69
chaENADPH-dependent ketoreductase357TcmF (tetracenomycin)59
chaFAromatase/cyclase177TcmJ (tetracenomycin)68
chaGAromatase/cyclase186TcmI (tetracenomycin)72

Regulatory and Resistance Genes

The chartreusin biosynthetic gene cluster contains three regulatory genes that control pathway expression and one resistance gene that confers self-protection to the producing organism [1] [8]. The regulatory network includes chaR1, encoding a StrR-family/SARP (Streptomyces antibiotic regulatory protein) transcriptional activator; chaR2, encoding a sensor histidine kinase; and chaR3, encoding a LacI-family transcriptional regulator.

ChaR1 functions as the primary pathway-specific activator and exhibits 42% identity to GrhR2 from granaticin biosynthesis [1]. Heterologous expression studies have demonstrated that ChaR1 is essential for chartreusin production in Streptomyces albus, confirming its role as a positive regulator of the biosynthetic pathway [8]. The protein contains characteristic SARP domain architecture, including a helix-turn-helix motif for deoxyribonucleic acid binding and an activation domain for transcriptional enhancement.

Recent investigations have identified two SARP-binding motifs within the chartreusin gene cluster: one upstream of the chaA-R genes (CTGCTCGAAATGTGCTCGAAGAGG) and another upstream of the chaJ-Q genes (CGACTCGAGAAATCCTCGACCCGC) [8]. These regulatory sequences serve as targets for ChaR1-mediated transcriptional activation and potentially other SARP regulators that can cross-activate silent chartreusin gene clusters in heterologous hosts.

GeneProtein FunctionSize (amino acids)Closest HomologIdentity (%)
chaR1SARP family transcriptional regulator305GrhR2 (granaticin)42
chaR2Sensor histidine kinase487RedZ (undecylprodigiosin)39
chaR3LacI family transcriptional regulator332LacI (E. coli)28
chaYABC transporter (resistance)576DrrA (daunorubicin)61

Precursors and Building Blocks

The biosynthesis of chartreusin begins with the activation and incorporation of simple metabolic precursors derived from primary metabolism. The polyketide backbone originates from acetyl-coenzyme A, which serves as the starter unit, and malonyl-coenzyme A, which provides the extending units for chain elongation [5] [6]. Carbon-13 labeling experiments using [1-¹³C]acetate and [2-¹³C]acetate have confirmed that the 19-carbon chartarin aglycone is derived entirely from acetate precursors [5].

Nuclear magnetic resonance analysis of chartreusin produced in cultures supplemented with [1,2-¹³C]acetate revealed the presence of 16 carbon atoms appearing as coupled pairs due to spin-spin coupling of intact ¹³C-¹³C units, with three uncoupled carbon atoms derived from acetate methyl and carboxyl groups [5]. This labeling pattern supports the formation of chartarin from a single 22-carbon polyketide chain, followed by cyclization to a benzopyrene-like intermediate and subsequent ring cleavage with loss of three carbon atoms.

The sugar components of chartreusin require additional biosynthetic precursors beyond the polyketide pathway. The deoxy sugars L-fucose and L-digitalose are biosynthesized from deoxythymidine triphosphate and glucose-1-phosphate through the action of nucleotide sugar biosynthetic enzymes encoded within the chartreusin gene cluster [1] [9]. These sugar precursors undergo a series of modifications including dehydration, epimerization, reduction, and methylation to generate the activated nucleotide sugar donors required for glycosylation reactions.

The availability and flux of these primary metabolic precursors significantly influences chartreusin production levels. Optimization of fermentation conditions to enhance acetyl-coenzyme A and malonyl-coenzyme A pools, along with adequate supplies of deoxythymidine triphosphate and glucose-1-phosphate, has proven essential for achieving high-titer chartreusin production in both wild-type and engineered bacterial strains [10] [11].

Biosynthetic Steps and Intermediates

Polyketide Chain Assembly

The initial phase of chartreusin biosynthesis involves the assembly of a linear decaketide chain through the coordinated action of the minimal polyketide synthase components. The process begins with the loading of acetyl-coenzyme A onto the ketosynthase active site and the subsequent transfer of malonyl units from malonyl-coenzyme A to the acyl carrier protein [12] [13]. The ketosynthase then catalyzes decarboxylative Claisen condensation reactions, extending the growing polyketide chain by two-carbon units in each cycle.

This iterative process continues until a C₂₂ polyketide chain (decaketide) is assembled, bearing alternating ketone and methylene groups characteristic of nascent polyketide intermediates [3] [14]. The growing chain remains covalently attached to the acyl carrier protein throughout the elongation process, facilitating precise control over chain length and providing a platform for subsequent modification reactions.

The fidelity of chain assembly in chartreusin biosynthesis is controlled by the intrinsic specificity of the ketosynthase subunits and the chain-length determination factors associated with the polyketide synthase complex [15]. Comparative analysis with other type II polyketide synthase systems suggests that the ChaA/ChaB ketosynthase heterodimer possesses chain-length determination capabilities similar to those observed in tetracenomycin and nogalamycin biosynthesis, favoring the production of decaketide intermediates.

Cyclization and Aromatization

Following polyketide chain assembly, the linear decaketide intermediate undergoes regiospecific cyclization reactions catalyzed by aromatase/cyclase enzymes ChaF and ChaG [16] [17]. These enzymes orchestrate the formation of the first aromatic ring through C7-C12 cyclization, following the S-mode cyclization pattern characteristic of bacterial polyketide biosynthesis [16].

The cyclization process involves the nucleophilic attack of an enolate anion (generated at the C7 position) on the electrophilic carbonyl carbon at C12, resulting in the formation of a six-membered aromatic ring with concomitant elimination of water [17]. This initial cyclization event establishes the foundation for the polycyclic architecture of chartreusin and determines the regioselectivity of subsequent ring-forming reactions.

Additional cyclization steps, mediated by ester cyclases ChaJ and ChaK, generate the complete tetracyclic anthracycline scaffold that serves as the immediate precursor for the unique skeletal rearrangements characteristic of chartreusin biosynthesis [1] [18]. These enzymes catalyze intramolecular cyclization reactions through aldol-type mechanisms, progressively building the complex polycyclic structure from the initially formed monocyclic intermediate.

The coordination between cyclization and aromatization reactions ensures the formation of a stable tetracyclic anthracycline intermediate with the appropriate oxidation state and substitution pattern for subsequent tailoring reactions. The aromatization process involves the elimination of water molecules and the establishment of conjugated aromatic systems that provide both structural stability and the characteristic chromophore properties of anthracycline natural products [16] [17].

Post-Polyketide Synthase Tailoring Reactions

Oxidative Modifications

The chartreusin biosynthetic pathway involves a complex series of oxidative modifications that transform the tetracyclic anthracycline intermediate into the unique pentacyclic chartarin aglycone. These modifications are catalyzed by several specialized oxygenases and represent some of the most mechanistically interesting transformations in natural product biosynthesis [19] [20].

The initial oxidative modifications are catalyzed by ChaH, an anthrone oxygenase that introduces hydroxyl groups at specific positions of the tetracyclic intermediate [1]. This enzyme belongs to the family of ring-hydroxylating oxygenases and shows significant similarity to AknX from aklavinone biosynthesis, with 69% sequence identity. ChaH catalyzes the introduction of quinone oxygens that are essential for the subsequent skeletal rearrangement reactions.

Additional oxidative modifications are performed by ChaI, a general oxygenase that shares 56% identity with SnoaB from nogalamycin biosynthesis [1]. This enzyme is responsible for further hydroxylation reactions that prepare the anthracycline intermediate for the dramatic skeletal rearrangements that follow. The coordinated action of these oxygenases establishes the specific pattern of hydroxylation and oxidation required for the unique structural transformations of chartreusin biosynthesis.

The most remarkable oxidative modification occurs during the final stages of chartreusin biosynthesis and is catalyzed by ChaP, a non-heme iron-dependent dioxygenase that belongs to the vicinal oxygen chelate enzyme superfamily [19] [20]. ChaP represents an unprecedented enzyme class that requires flavin-activated oxygen as a substrate despite lacking flavin-binding sites, and it catalyzes the final α-pyrone ring formation through two successive carbon-carbon bond cleavage steps followed by lactonization.

Glycosylation Events

The final stages of chartreusin biosynthesis involve the attachment of two deoxy sugar residues to the chartarin aglycone through the action of glycosyltransferases ChaT1 and ChaT2 [1] [21]. These enzymes catalyze the transfer of activated nucleotide sugar donors to specific hydroxyl groups on the aglycone, generating the fully glycosylated chartreusin molecule.

ChaT1 is responsible for the attachment of L-fucose to the 10-hydroxyl position of chartarin, utilizing deoxythymidine diphospho-L-fucose as the glycosyl donor [1]. This glycosyltransferase exhibits the typical architectural features of family 1 glycosyltransferases, including a deoxythymidine diphosphate-binding domain and an acceptor-binding domain that recognizes the chartarin aglycone structure.

ChaT2 catalyzes the subsequent attachment of L-digitalose to the fucose residue, creating the characteristic disaccharide side chain of chartreusin [1] [21]. This enzyme utilizes deoxythymidine diphospho-L-digitalose as the donor substrate and demonstrates remarkable regioselectivity for the 4'-hydroxyl position of the attached fucose residue.

The glycosylation reactions occur in a sequential manner, with fucose attachment preceding digitalose incorporation. This order is dictated by the substrate specificities of the glycosyltransferases and ensures the formation of the correct glycosidic linkages present in the final chartreusin structure [22] [23]. The glycosylation events not only contribute to the structural complexity of chartreusin but also play crucial roles in determining its biological activity and pharmacokinetic properties.

GeneProtein FunctionSize (amino acids)Sugar ProductPathway Role
chaS1dTDP-glucose synthase292dTDP-glucoseInitial sugar activation
chaS2dTDP-glucose 4,6-dehydratase356dTDP-4-keto-6-deoxy-glucoseDehydration/oxidation
chaS3dTDP-4-keto-rhamnose 3,5-epimerase186dTDP-4-keto-rhamnoseEpimerization
chaS4dTDP-4-keto-rhamnose reductase322dTDP-L-rhamnoseReduction
chaMO-methyltransferase257dTDP-L-digitaloseMethylation
chaT1Glycosyltransferase445Fucose attachmentGlycosylation
chaT2Glycosyltransferase398Digitalose attachmentGlycosylation

Skeletal Rearrangements in Biosynthesis

Tetracyclic to Pentacyclic Conversion

The most remarkable feature of chartreusin biosynthesis is the unprecedented skeletal rearrangement that converts a conventional tetracyclic anthracycline intermediate into the unique pentacyclic chartarin structure [7] [2]. This transformation represents one of the most complex structural rearrangements known in natural product biosynthesis and involves the coordinated action of multiple enzymes to achieve the dramatic reorganization of the carbon skeleton.

Recent biochemical investigations have revealed that this skeletal rearrangement occurs through a multi-step process involving the conversion of auramycinone to resomycin C, followed by the formation of a seven-membered lactone intermediate and subsequent rearrangement to the pentacyclic core [18] [24]. The process begins with the action of three enzymes (ChaX, ChaU, and ChaJ) that catalyze the conversion of auramycinone to resomycin C through two mechanistically distinct dehydration reactions.

ChaX functions as a nicotinamide adenine dinucleotide phosphate-dependent auramycinone quinone reductase that reduces the quinone functionality of auramycinone, creating the appropriate substrate for the subsequent dehydration reaction [18] [24]. This reduction is essential for the cyclase-like enzyme ChaU to catalyze the formation of 9,10-dehydroauramycinone through a carbanion intermediate mechanism, representing the first dehydration step in the conversion pathway.

The second dehydration reaction is catalyzed by ChaJ, a cyclase enzyme homologous to ChaU but with distinct mechanistic properties [18] [24]. ChaJ is responsible for the 7,8-dehydration of the 9,10-dehydroauramycinone intermediate through a canonical carbocation mechanism, ultimately yielding resomycin C. This sequential dehydration process expands the catalytic repertoire of the SnoaL protein family and demonstrates the versatility of cyclase enzymes in polyketide tailoring reactions.

NADPH-Dependent Ketoreductase-Mediated Rearrangement

The conversion of resomycin C to the pentacyclic chartarin core is accomplished through the action of two redox enzymes that catalyze an unprecedented skeletal rearrangement [7] [25]. The first enzyme, ChaZ, is a flavin-dependent monooxygenase that performs a Baeyer-Villiger oxidation on resomycin C to form a seven-membered lactone intermediate. This reaction represents a critical step in preparing the tetracyclic substrate for the subsequent dramatic structural rearrangement.

The key rearrangement reaction is catalyzed by ChaE, a nicotinamide adenine dinucleotide phosphate-dependent ketoreductase that possesses unprecedented bifunctional capabilities [7] [2]. Unlike conventional ketoreductases that simply reduce ketone functionalities, ChaE catalyzes a complex tandem reaction sequence that includes lactone carbonyl reduction, Aldol-type cyclization, spontaneous γ-lactone ring formation, oxidation, and aromatization reactions.

The ChaE-catalyzed rearrangement proceeds through a carefully orchestrated series of chemical transformations that result in the formation of an α-pyrone-containing pentacyclic intermediate [7] [25]. This transformation involves the reduction of the seven-membered lactone carbonyl group by nicotinamide adenine dinucleotide phosphate, followed by an intramolecular Aldol-type reaction that creates new carbon-carbon bonds and establishes the pentacyclic architecture.

The spontaneous formation of a γ-lactone ring during this process, coupled with subsequent oxidation and aromatization reactions, generates the unique structural features that distinguish chartarin from conventional anthracycline aglycones [7]. This remarkable transformation demonstrates how enzymes can evolve specialized functions that extend far beyond their traditional catalytic roles, enabling the biosynthesis of structurally complex natural products through single-enzyme-mediated skeletal rearrangements.

EnzymeEnzyme ClassSubstrateProductReaction TypeCofactors
ChaZFlavin-dependent monooxygenaseResomycin CSeven-membered lactoneBaeyer-Villiger oxidationFAD, NADPH, O₂
ChaENADPH-dependent ketoreductaseSeven-membered lactone intermediateAlpha-pyrone pentacyclic intermediateSkeletal rearrangementNADPH
ChaPNon-heme iron dioxygenasePentacyclic intermediateChartreusinOxidative cleavage/lactonizationFe²⁺, flavin-activated O₂
ChaUCyclase-like enzymeAuramycinone9,10-dehydroauramycinoneDehydration via carbanionUnknown
ChaXNAD(P)H-dependent quinone reductaseAuramycinoneReduced auramycinoneQuinone reductionNAD(P)H

Final Oxidative Steps

Role of ChaP Dioxygenase

The final oxidative rearrangement in chartreusin biosynthesis is accomplished by ChaP, a remarkable non-heme iron-dependent dioxygenase that represents a new class within the vicinal oxygen chelate enzyme superfamily [19] [20]. ChaP catalyzes the conversion of the pentacyclic intermediate generated by ChaE into the mature chartarin aglycone through a series of oxidative cleavage and lactonization reactions that establish the characteristic α-pyrone ring system of chartreusin.

ChaP exhibits several unprecedented catalytic features that distinguish it from other dioxygenases. Most notably, this enzyme requires flavin-activated oxygen (O₂²⁻) as a substrate despite lacking flavin-binding sites in its protein structure [19] [20]. This unique requirement necessitates the participation of separate flavin reductases that generate the activated oxygen species required for ChaP-catalyzed reactions, representing a novel form of enzymatic cooperation in natural product biosynthesis.

Crystallographic analysis of ChaP has revealed a compact protein structure consisting of only 130 amino acid residues, making it one of the smallest known dioxygenases [19] [26]. The active site contains a non-heme iron center coordinated by conserved histidine and aspartate residues, similar to other vicinal oxygen chelate enzymes. However, the spatial arrangement of these ligands and the positioning of the substrate-binding pocket are uniquely adapted to accommodate the pentacyclic chartreusin intermediate.

Mechanistic studies using quantum mechanical/molecular mechanical calculations have provided detailed insights into the ChaP-catalyzed reaction mechanism [20]. The enzyme utilizes the proximal oxygen atom of iron-coordinated hydroperoxide (HOO⁻) to attack the carbonyl carbon of the substrate, initiating a cascade of bond-breaking and bond-forming events that culminate in the formation of the final α-pyrone ring system.

Lactonization and Final Assembly

The ChaP-catalyzed transformation involves two successive carbon-carbon bond cleavage reactions followed by lactonization to generate the mature chartarin structure [19] [20]. The first cleavage event occurs through a Criegee-type rearrangement mechanism that generates a seven-membered lactone intermediate, similar to the mechanisms observed in catechol dioxygenases but adapted to work on the unique pentacyclic substrate.

The second carbon-carbon bond cleavage is accomplished through an oxidative decarboxylation reaction that removes a carbon dioxide molecule and creates the structural framework for the final α-pyrone ring formation [19] [20]. This reaction involves the attack of flavin-activated oxygen on a different carbon center, demonstrating the remarkable versatility of the ChaP active site in accommodating multiple substrate orientations and reaction pathways.

The lactonization reaction that completes the formation of the α-pyrone ring occurs spontaneously following the oxidative cleavage reactions, driven by the thermodynamically favorable formation of the cyclic lactone structure [19]. This spontaneous cyclization ensures the efficient conversion of the cleaved intermediate to the final chartarin product without requiring additional enzymatic intervention.

The overall ChaP-catalyzed transformation represents a masterpiece of enzymatic chemistry, accomplishing in a single active site what would require multiple distinct chemical reactions in synthetic chemistry [19] [20]. The precision and efficiency of this transformation highlight the evolutionary optimization of natural product biosynthetic pathways and provide inspiration for the development of biocatalytic approaches to complex molecule synthesis.

The completed chartarin aglycone serves as the acceptor substrate for the subsequent glycosylation reactions that attach the L-fucose and L-digitalose residues, generating the final chartreusin natural product [1] [21]. The timing and coordination of these final assembly steps ensure the efficient production of chartreusin while minimizing the formation of incomplete or incorrectly modified intermediates that could interfere with the biological activity of the final product.

IntermediateRing SystemKey ModificationsCatalyzing Enzymes
Acetyl-CoA + Malonyl-CoALinear chainChain extensionChaA, ChaB, ChaC
Decaketide chainLinear chainComplete polyketideChaA, ChaB, ChaC
First ring cyclized polyketideMonocyclicC7-C12 cyclizationChaF, ChaG
Tetracyclic anthracyclineTetracyclicMultiple cyclizationsChaF, ChaG, ChaJ, ChaK
AuramycinoneTetracyclicHydroxylationsChaH, ChaI
9,10-dehydroauramycinoneTetracyclicC9-C10 dehydrationChaU, ChaX
Resomycin CTetracyclicC7-C8 dehydrationChaJ
Seven-membered lactoneTetracyclic + lactoneBaeyer-Villiger oxidationChaZ
Pentacyclic intermediatePentacyclicSkeletal rearrangementChaE
ChartarinPentacyclicFinal oxidationsChaP
ChartreusinPentacyclic + sugarsGlycosylationChaT1, ChaT2

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

640.17920569 g/mol

Monoisotopic Mass

640.17920569 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HS0H395E3O

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Pictograms

Health Hazard

Health Hazard

Wikipedia

Chartreusin

Dates

Last modified: 08-15-2023
1: Ueberschaar N, Meyer F, Dahse HM, Hertweck C. Bipiperidine conjugates as soluble sugar surrogates in DNA-intercalating antiproliferative polyketides. Chem Commun (Camb). 2016 Apr 7;52(27):4894-7. doi: 10.1039/c6cc00890a. Epub 2016 Mar 14. PubMed PMID: 26974406.
2: Ueberschaar N, Xu Z, Scherlach K, Metsä-Ketelä M, Bretschneider T, Dahse HM, Görls H, Hertweck C. Synthetic remodeling of the chartreusin pathway to tune antiproliferative and antibacterial activities. J Am Chem Soc. 2013 Nov 20;135(46):17408-16. doi: 10.1021/ja4080024. Epub 2013 Nov 6. PubMed PMID: 24143864.
3: Knop K, Stumpf S, Schubert US. Drugs as matrix to detect their own drug delivery system of PEG-b-PCL block copolymers in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Commun Mass Spectrom. 2013 Oct 15;27(19):2201-12. doi: 10.1002/rcm.6663. PubMed PMID: 23996394.
4: Kirubakaran P, Kothapalli R, Singh KhD, Nagamani S, Arjunan S, Muthusamy K. In silico studies on marine actinomycetes as potential inhibitors for Glioblastoma multiforme. Bioinformation. 2011 Apr 22;6(3):100-6. PubMed PMID: 21584184; PubMed Central PMCID: PMC3089882.
5: Xu Z, Jakobi K, Welzel K, Hertweck C. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. Chem Biol. 2005 May;12(5):579-88. PubMed PMID: 15911378.
6: Weissman K. A new origin for chartreusin. Chem Biol. 2005 May;12(5):512-4. PubMed PMID: 15911371.
7: Barceló F, Portugal J. Elsamicin A binding to DNA. A comparative thermodynamic characterization. FEBS Lett. 2004 Oct 8;576(1-2):68-72. PubMed PMID: 15474012.
8: Portugal J. Chartreusin, elsamicin A and related anti-cancer antibiotics. Curr Med Chem Anticancer Agents. 2003 Nov;3(6):411-20. Review. PubMed PMID: 14529449.
9: Kamitori S, Tanaka M, Akita Y, Yamamoto K. Crystal structure of chartreusin derivative A132. Carbohydr Res. 2003 Jul 4;338(14):1523-5. PubMed PMID: 12829398.
10: Barceló F, Capó D, Portugal J. Thermodynamic characterization of the multivalent binding of chartreusin to DNA. Nucleic Acids Res. 2002 Oct 15;30(20):4567-73. PubMed PMID: 12384604; PubMed Central PMCID: PMC137122.
11: Asai G, Yamamoto N, Toi M, Shin E, Nishiyama K, Sekine T, Nomura Y, Takashima S, Kimura M, Tominaga T. Pharmacokinetic and pharmacodynamic study of IST-622, a novel synthetic derivative of chartreusin, by oral administration in a phase II study of patients with breast cancer. Cancer Chemother Pharmacol. 2002 Jun;49(6):468-72. Epub 2002 Apr 9. PubMed PMID: 12107551.
12: Shen LL. DNA-unwinding test using eukaryotic DNA topoisomerase I. Methods Mol Biol. 2001;95:149-60. PubMed PMID: 11089228.
13: Uchida H, Nakakita Y, Enoki N, Abe N, Nakamura T, Munekata M. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation. J Antibiot (Tokyo). 1994 Jun;47(6):655-67. PubMed PMID: 8040070.
14: Uchida H, Nakakita Y, Enoki N, Abe N, Nakamura T, Munekata M. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities. J Antibiot (Tokyo). 1994 Jun;47(6):648-54. PubMed PMID: 8040069.
15: Tashiro T, Kon K, Yamamoto M, Yamada N, Tsuruo T, Tsukagoshi S. Antitumor effects of IST-622, a novel synthetic derivative of chartreusin, against murine and human tumor lines following oral administration. Cancer Chemother Pharmacol. 1994;34(4):287-92. PubMed PMID: 8033294.
16: Klein I, Welink J, van der Vijgh WJ. Determination of Elsamitrucin (BMY-28090) in plasma and urine by high-performance liquid chromatography with fluorescence detection. J Chromatogr. 1993 Dec 22;622(2):249-53. PubMed PMID: 8150873.
17: Uchida H, Nakakita Y, Enoki N, Abe N, Nakamura T, Munekata M. A novel compound related to chartreusin from a mutant of Streptomyces chartreusis. J Antibiot (Tokyo). 1993 Oct;46(10):1611-5. PubMed PMID: 8244891.
18: Furue H. [Topoisomerase inhibitors developing in Japan]. Gan To Kagaku Ryoho. 1993 Jan;20(1):42-9. Review. Japanese. PubMed PMID: 8422186.
19: Lorico A, Long BH. Biochemical characterisation of elsamicin and other coumarin-related antitumour agents as potent inhibitors of human topoisomerase II. Eur J Cancer. 1993;29A(14):1985-91. PubMed PMID: 8280493.
20: Silvestrini R, Sanfilippo O, Zaffaroni N, De Marco C, Catania S. Activity of a chartreusin analog, elsamicin A, on breast cancer cells. Anticancer Drugs. 1992 Dec;3(6):677-81. PubMed PMID: 1288737.

Explore Compound Types